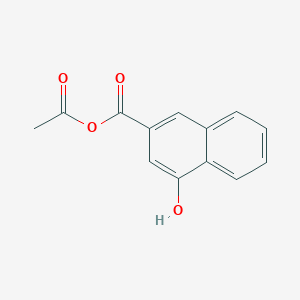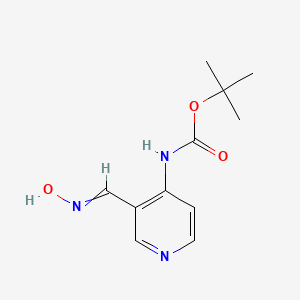
(E)-Tert-butyl 3-((hydroxyimino)methyl)pyridin-4-ylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-Tert-butyl 3-((hydroxyimino)methyl)pyridin-4-ylcarbamate is a synthetic organic compound that features a pyridine ring substituted with a hydroxyimino group and a tert-butyl carbamate group
Méthodes De Préparation
The synthesis of (E)-Tert-butyl 3-((hydroxyimino)methyl)pyridin-4-ylcarbamate typically involves several steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia.
Introduction of the Hydroxyimino Group: The hydroxyimino group can be introduced via the reaction of the pyridine derivative with hydroxylamine hydrochloride under basic conditions.
Addition of the Tert-butyl Carbamate Group: The final step involves the reaction of the hydroxyimino-pyridine derivative with tert-butyl chloroformate in the presence of a base to form the desired carbamate.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
(E)-Tert-butyl 3-((hydroxyimino)methyl)pyridin-4-ylcarbamate can undergo various chemical reactions:
Oxidation: The hydroxyimino group can be oxidized to form a nitroso or nitro derivative.
Reduction: Reduction of the hydroxyimino group can yield an amine derivative.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions, depending on the substituents present.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydroxide.
Applications De Recherche Scientifique
(E)-Tert-butyl 3-((hydroxyimino)methyl)pyridin-4-ylcarbamate has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used to study the effects of hydroxyimino and carbamate groups on biological systems, including enzyme inhibition and receptor binding.
Industrial Applications: It can be used in the synthesis of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (E)-Tert-butyl 3-((hydroxyimino)methyl)pyridin-4-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds with active site residues, while the carbamate group can interact with hydrophobic pockets. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar compounds to (E)-Tert-butyl 3-((hydroxyimino)methyl)pyridin-4-ylcarbamate include:
Tert-butyl N-Hydroxycarbamate: This compound features a similar carbamate group but lacks the pyridine ring and hydroxyimino group.
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: This compound contains a tert-butyl group and a nitrogen-containing heterocycle but differs in the structure of the heterocycle and the presence of a methoxybenzyl group.
(-)-Carvone: Although structurally different, this compound also features a functional group capable of forming hydrogen bonds and has applications in various fields.
The uniqueness of this compound lies in its combination of a pyridine ring, hydroxyimino group, and tert-butyl carbamate group, which confer specific chemical and biological properties.
Propriétés
Formule moléculaire |
C11H15N3O3 |
|---|---|
Poids moléculaire |
237.25 g/mol |
Nom IUPAC |
tert-butyl N-[3-(hydroxyiminomethyl)pyridin-4-yl]carbamate |
InChI |
InChI=1S/C11H15N3O3/c1-11(2,3)17-10(15)14-9-4-5-12-6-8(9)7-13-16/h4-7,16H,1-3H3,(H,12,14,15) |
Clé InChI |
ALSNIZDZQRKBMU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=C(C=NC=C1)C=NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(2,4-Dichlorophenyl)-3-(3-methylthiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12626042.png)
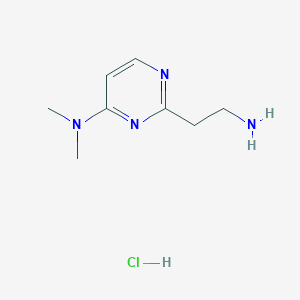
![5-[(1-Methyl-1H-benzimidazol-2-yl)sulfanyl]furan-2-carbaldehyde](/img/structure/B12626053.png)


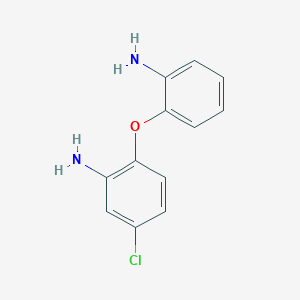
![11-[(11-Hydroxyundecyl)disulfanyl]undecanoic acid](/img/structure/B12626072.png)
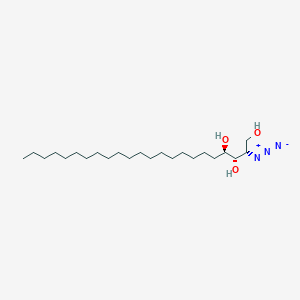
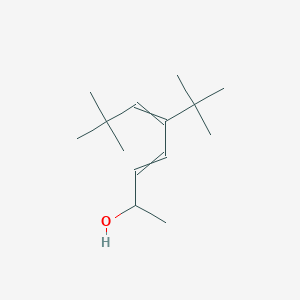
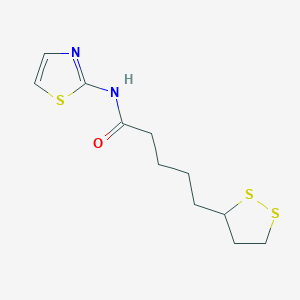
![2-[3-(3-Methylthiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline](/img/structure/B12626101.png)
![4-(4-benzyl-2-oxo-1,3-oxazolidin-3-yl)-3-[(2,6-dichloro-1-fluoro-4-phenylcyclohexa-2,4-dien-1-yl)methyl]-4-oxobutanal](/img/structure/B12626104.png)

